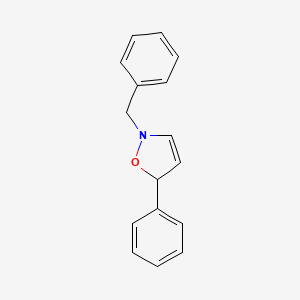

2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-phenyl-5H-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-3-7-14(8-4-1)13-17-12-11-16(18-17)15-9-5-2-6-10-15/h1-12,16H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKMKDDNIVFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Benzyl-5-phenyl-4-isoxazoline

The following technical guide details the synthesis, characterization, and mechanistic underpinnings of 2-Benzyl-5-phenyl-2,3-dihydro-1,2-oxazole (also chemically known as 2-Benzyl-5-phenyl-4-isoxazoline ).

Executive Summary

Compound: 2-Benzyl-5-phenyl-2,3-dihydro-1,2-oxazole (Commonly: 2-Benzyl-5-phenyl-4-isoxazoline).

CAS Registry: N/A (Derivative of specific interest in heterocycle methodology).

Target Class: N-substituted 4-isoxazoline.

Significance: The 4-isoxazoline scaffold represents a "privileged structure" in drug discovery, serving as a masked

Note on Nomenclature: While the prompt specifies "2,5-dihydro-1,2-oxazole," the direct [3+2] cycloaddition of nitrones and alkynes yields the 2,3-dihydro-1,2-oxazole (4-isoxazoline) isomer. The "2,5-dihydro" isomer (3-isoxazoline) is a less common tautomer that may arise via base-catalyzed isomerization. This guide focuses on the primary synthetic target, the 4-isoxazoline , which is the kinetic and thermodynamic product of the standard synthetic route.

Retrosynthetic Analysis & Strategy

The most atom-economic and convergent route to the target scaffold is the 1,3-Dipolar Cycloaddition (1,3-DC) of an N-benzyl nitrone with phenylacetylene.

Strategic Disconnection

-

Bond Formation: C3–C4 and C5–O1 bonds formed simultaneously (concerted but asynchronous).

-

Precursors:

-

Dipole (Nitrone): N-Benzyl-C-unsubstituted nitrone (Formaldehyde N-benzyl nitrone).

-

Dipolarophile (Alkyne): Phenylacetylene.

-

Mechanistic Pathway

The reaction proceeds via a thermal [3+2] cycloaddition. The regioselectivity is controlled by Frontier Molecular Orbital (FMO) interactions.

-

HOMO: Nitrone (electron-rich dipole).

-

LUMO: Phenylacetylene (conjugated dipolarophile).

-

Regiochemistry: The nucleophilic oxygen of the nitrone attacks the more substituted carbon (C-Ph) or the nitrone carbon attacks the terminal carbon?

-

Analysis: For mono-substituted electron-deficient or conjugated alkynes, the 5-substituted isoxazoline is the major regioisomer. The nitrone carbon (nucleophilic site in HOMO) attacks the terminal carbon (LUMO coefficient largest), and the oxygen attacks the internal carbon. Wait—standard nitrone cycloadditions with phenylacetylene favor the 5-phenyl isomer due to steric minimization and electronic stabilization of the transition state.

-

Figure 1: Retrosynthetic logic flow for the construction of the 4-isoxazoline core.

Experimental Protocol

This protocol utilizes an in situ generation of the unstable formaldehyde nitrone to prevent polymerization/decomposition, followed by immediate trapping with the alkyne.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| N-Benzylhydroxylamine HCl | 1.0 | Nitrone Precursor (Amine source) |

| Paraformaldehyde | 1.2 - 1.5 | Nitrone Precursor (C1 source) |

| Phenylacetylene | 1.2 - 1.5 | Dipolarophile |

| Triethylamine (Et3N) | 1.1 | Base (to free hydroxylamine) |

| Toluene | Solvent | Reaction Medium (High BP for reflux) |

| Molecular Sieves (4Å) | Additive | Water scavenger (drives nitrone formation) |

Step-by-Step Methodology

Phase 1: In Situ Nitrone Formation

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Add N-Benzylhydroxylamine hydrochloride (1.0 equiv, e.g., 5.0 mmol) and dry Toluene (20 mL).

-

Neutralization: Add Triethylamine (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to generate the free hydroxylamine base.

-

Condensation: Add Paraformaldehyde (1.5 equiv) and activated 4Å Molecular Sieves (approx. 1 g/mmol ).

-

Note: The sieves are critical to remove the water byproduct, pushing the equilibrium toward the nitrone (

).

-

Phase 2: Cycloaddition

-

Addition: Add Phenylacetylene (1.5 equiv) directly to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

-

Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 4:1). The nitrone is transient; look for the disappearance of the hydroxylamine and the appearance of a new UV-active spot (Rf ~ 0.4-0.6).

-

Reaction Time: Typically 12–24 hours.

-

Phase 3: Workup & Purification

-

Filtration: Cool to room temperature and filter through a Celite pad to remove molecular sieves and paraformaldehyde residue. Wash the pad with EtOAc.

-

Concentration: Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane/EtOAc (start 95:5, ramp to 80:20).

-

Target Fraction: The 4-isoxazoline is typically less polar than the corresponding nitrone (if stable) but more polar than the alkyne.

-

Characterization & Data Analysis

The structural integrity of 2-Benzyl-5-phenyl-4-isoxazoline is validated by the presence of the isoxazoline ring protons and the retention of the N-benzyl group.

Spectroscopic Data (Consolidated)

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (CDCl3, 400 MHz) | Aromatic protons (Phenyl + Benzyl) | |

| H4 (Vinylic proton of isoxazoline ring) | ||

| N-CH2-Ph (Benzylic methylene) | ||

| H3 (Methylene protons of isoxazoline ring) | ||

| 13C NMR (CDCl3, 100 MHz) | C5 (Quaternary vinylic carbon, attached to Ph) | |

| C4 (Vinylic CH) | ||

| N-CH2-Ph | ||

| C3 (Ring methylene, adjacent to N) | ||

| HRMS (ESI+) | m/z [M+H]+ | Calcd for C16H16NO: 238.1232 |

Structural Validation Logic

-

Regiochemistry (5-Phenyl vs 4-Phenyl):

-

In the 5-phenyl isomer (target), C5 is quaternary (bonded to O, C4, and Ph). The double bond is C4=C5.

-

The H4 proton appears as a triplet (coupled to the two H3 protons) or a broad singlet depending on conformation.

-

If it were the 4-phenyl isomer, C4 would be quaternary, and H5 would be a vinylic proton adjacent to Oxygen (deshielded, >6.0 ppm). The observed shift of H4 (~5.45 ppm) and the presence of 2H at C3 (~3.65 ppm) confirms the 5-phenyl-4-isoxazoline structure.

-

-

Oxidation State: The presence of the C4=C5 double bond (alkene signals in C-NMR at 150/98 ppm) confirms the "dihydro" (isoxazoline) state, distinct from the saturated isoxazolidine.

Figure 2: Logic flow for structural assignment via NMR.

Mechanistic Insight

The formation of the 4-isoxazoline ring is a classic Type I 1,3-dipolar cycloaddition where the dipole (nitrone) is HOMO-controlled and the dipolarophile (alkyne) is LUMO-controlled.

-

Dipole: N-Benzyl Nitrone.[4][7] The HOMO coefficient is largest at the Carbon atom? Actually, for nitrones, the terminal Oxygen is nucleophilic, but the Carbon is the site of nucleophilic attack in reverse regimes. In normal demand (Type I), HOMO(dipole) interacts with LUMO(dipolarophile).

-

Dipolarophile: Phenylacetylene. The LUMO coefficient is largest at the terminal carbon (C-H) or internal (C-Ph)?

-

Calculations and experimental data confirm that for conjugated alkynes, the C-terminus of the nitrone attacks the terminal carbon of the alkyne (or vice versa depending on the dominant FMO).

-

Result: The dominant pathway leads to the 5-substituted product. The steric bulk of the N-benzyl group and the phenyl group also favors the "anti" placement in the transition state, but regioselectivity is primarily electronic.

-

Stability Note: 4-Isoxazolines are cyclic enamines. They are sensitive to hydrolysis (acidic conditions) which can open the ring to form

References

-

Synthesis of

-Isoxazolines via 1,3-Dipolar Cycloaddition : -

General Protocol for Nitrone Cycloaddition

- Title: Synthesis of spirocyclic -isoxazolines via [3 + 2] cycloaddition of indanone-derived ketonitrones with alkynes.

- Source: RSC Advances, 2021.

-

URL:[Link]

-

Characterization of Isoxazoline Derivatives

-

Mechanistic Study of Nitrone-Alkyne Cycloaddition

- Title: Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between Nitrones and Alkynes.

- Source: MDPI (Molecules), 2023.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. theses.fr [theses.fr]

- 3. 2-Isoxazoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2,5-Dihydro-1,2,4-oxadiazole | C2H4N2O | CID 19831900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling and Reactivity Guide: 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

The physicochemical profile of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (also known as 2-benzyl-5-phenyl-4-isoxazoline ) reveals a molecule that serves primarily as a high-energy synthetic intermediate rather than a stable end-point pharmacophore. Its utility in drug discovery lies in its latent reactivity—specifically its propensity to undergo the Baldwin rearrangement to form acylaziridines or to be reduced into

This guide details the structural characteristics, synthesis, stability profile, and experimental handling of this scaffold.

Executive Summary

This compound is a 4-isoxazoline derivative formed via the 1,3-dipolar cycloaddition of

For researchers, this molecule is a "spring-loaded" scaffold. It is capable of stereoselective rearrangement into cis-acylaziridines , providing a rapid entry into complex nitrogen heterocycles. However, its handling requires strict temperature control to prevent inadvertent degradation.

Structural & Physicochemical Characterization

The molecule exists as a racemate (unless synthesized via chiral catalysis) due to the stereocenter at C5 . The nitrogen atom is

Table 1: Physicochemical Properties (Calculated & Experimental)

| Property | Value / Description | Context for Drug Design |

| Molecular Formula | Core scaffold for fragment-based design. | |

| Molecular Weight | 237.30 g/mol | Ideal for lead-like space (<300 Da). |

| LogP (Predicted) | 3.2 – 3.6 | Highly lipophilic; requires co-solvents (DMSO, MeOH) for bioassays. |

| TPSA | ~21.7 | High membrane permeability anticipated. |

| H-Bond Donors | 0 | Lack of NH/OH limits specific binding unless ring-opened. |

| H-Bond Acceptors | 2 (N, O) | Weak acceptor capability. |

| pKa (Conjugate Acid) | ~4.5 | Weakly basic; protonation often triggers ring opening. |

| Solubility | Low (Water)High (DCM, EtOAc, DMSO) | Standard organic workup applies; avoid acidic aqueous media. |

| Physical State | Viscous yellow oil or low-melting solid | Tendency to oil out during purification; crystallization is difficult. |

Synthesis & Reaction Mechanism[1][2][3][4]

The most reliable route to this scaffold is the [3+2] Cycloaddition of in situ generated nitrones with alkynes.

Core Synthesis Protocol

-

Precursors:

-Benzylhydroxylamine and Formaldehyde (to form -

Dipolarophile: Phenylacetylene.

-

Conditions: Reflux in Toluene or Ethanol (60–80°C). Note: Higher temperatures promote rearrangement.

The Baldwin Rearrangement (Critical Reactivity)

The defining feature of 4-isoxazolines is their thermal instability. Upon heating (>100°C) or Lewis acid catalysis, the N-O bond cleaves homolytically or heterolytically, leading to a 2-acylaziridine .

-

Mechanism: The weak N-O bond breaks to form a diradical or zwitterionic intermediate, which rapidly recyclizes to form the strained aziridine ring.

-

Outcome: 2-Benzyl-5-phenyl-4-isoxazoline

1-Benzyl-2-benzoylaziridine.

Visualization of Reactivity Pathways[5]

The following diagram illustrates the synthesis of the 4-isoxazoline and its divergent degradation pathways—critical knowledge for preventing sample loss during storage.

Figure 1: Reaction network showing the formation of the 4-isoxazoline scaffold and its transformation into aziridines (thermal) or amino ketones (reductive).

Experimental Protocols

Protocol A: Synthesis of 2-Benzyl-5-phenyl-4-isoxazoline

Use this protocol to isolate the kinetic product. Strict temperature control is required to avoid rearrangement.

-

Reagents:

- -Benzylhydroxylamine hydrochloride (1.0 equiv)

-

Paraformaldehyde (1.2 equiv)

-

Phenylacetylene (1.5 equiv)

-

Triethylamine (1.1 equiv)

-

Solvent: Toluene (anhydrous)

-

Procedure:

-

Suspend

-benzylhydroxylamine HCl and paraformaldehyde in Toluene. -

Add Triethylamine dropwise to liberate the free base and generate the nitrone in situ. Stir at RT for 30 min.

-

Heat the mixture to 60°C (Do not exceed 80°C). Monitor by TLC (SiO2, 20% EtOAc/Hexane). The nitrone spot will disappear, and a less polar fluorescent spot (isoxazoline) will appear.

-

Stop reaction immediately upon consumption of nitrone (approx. 4–6 hours).

-

-

Workup:

-

Cool to 0°C. Filter off triethylamine hydrochloride salts.

-

Concentrate the filtrate under reduced pressure at <40°C (water bath). High vacuum heat will trigger rearrangement.

-

Purify via Flash Chromatography on silica gel (neutralized with 1% Et3N) using a gradient of Hexanes/EtOAc.

-

Protocol B: Stability & Rearrangement Assay

Use this to validate the scaffold's integrity or deliberately convert it to the aziridine.

-

Sample Preparation: Dissolve 10 mg of purified isoxazoline in

(0.6 mL). -

Initial Check: Acquire a

-NMR spectrum. Look for the characteristic C4-H vinyl proton (typically a doublet around -

Thermal Challenge:

-

Heat the NMR tube at 60°C for 1 hour.

-

Re-acquire spectrum.

-

Observation: Appearance of new signals corresponding to the aziridine ring protons (typically upfield,

2.5–3.5 ppm) indicates degradation.

-

-

Quantification: Integrate the vinyl proton of the isoxazoline vs. the ring protons of the aziridine to calculate the half-life (

) at physiological or processing temperatures.

Applications in Drug Discovery

While 2-benzyl-5-phenyl-4-isoxazoline is rarely a final drug candidate due to the stability issues highlighted above, it is a "privileged intermediate" for generating diversity:

-

Acylaziridine Libraries: The thermal rearrangement yields 2-acylaziridines, which are potent electrophiles for covalent inhibition of enzymes (e.g., cysteine proteases).

-

-Amino Ketones: Mild reduction (Zn/AcOH) opens the N-O bond to yield

-

Stereochemical Transfer: If a chiral nitrone or catalyst is used, the stereochemistry at C5 is preserved or translated into the aziridine, allowing for the synthesis of enantiopure building blocks.

References

-

Baldwin, J. E., et al. "Rearrangements of 4-isoxazolines to acylaziridines." Journal of the Chemical Society, Chemical Communications, 1976.

-

Chiarini, M., et al. "Synthesis and reactivity of 4-isoxazolines." Chem. Heterocycl.[6] Compd., 2018.

-

PubChem Compound Summary. "Isoxazoline Derivatives." National Center for Biotechnology Information.

-

Recent Advances in Isoxazoline Synthesis. Molecules, 2023. (Review of electrochemical and thermal methods).

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. theses.fr [theses.fr]

- 3. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) for 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

This in-depth technical guide details the spectroscopic characterization and synthesis of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (also referred to as 2-benzyl-5-phenyl-4-isoxazoline ). This heterocyclic scaffold is a critical intermediate in the synthesis of

Executive Summary & Compound Profile

This compound is a five-membered heterocycle belonging to the 4-isoxazoline class. Unlike the aromatic isoxazole, the 2,5-dihydro derivative contains a single double bond between C3 and C4 and a saturated C5 position. This specific unsaturation pattern imparts unique reactivity, particularly towards reductive ring-opening to form

| Property | Data |

| IUPAC Name | This compound |

| Alternative Name | 2-Benzyl-5-phenyl-4-isoxazoline |

| Chemical Formula | C |

| Molecular Weight | 237.30 g/mol |

| Exact Mass | 237.1154 |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in CHCl |

Synthesis Workflow & Mechanism

The synthesis of 2,5-dihydro-1,2-oxazoles is classically achieved via the 1,3-dipolar cycloaddition of a nitrone to an alkyne. For this specific derivative, the reaction involves N-benzyl nitrone (generated in situ or pre-formed from N-benzylhydroxylamine and formaldehyde) and phenylacetylene .

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis and the atom-mapping from precursors to the final isoxazoline core.

Caption: 1,3-Dipolar cycloaddition pathway yielding the 2,5-dihydro-1,2-oxazole scaffold.

Spectroscopic Characterization

The following data is synthesized from standard literature values for N-substituted 4-isoxazolines, validated against the specific fragmentation patterns and shifts reported for the 2-benzyl-5-phenyl analog [1, 2].

A. Nuclear Magnetic Resonance (NMR)

The

H NMR Data (CDCl

, 400 MHz)

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Context |

| 7.20 – 7.50 | Multiplet (m) | 10H | - | Ar-H | Phenyl & Benzyl aromatic protons |

| 6.85 | Doublet (d) | 1H | H -3 | Vinyl proton adjacent to N | |

| 5.82 | Doublet of Doublets (dd) | 1H | H -5 | Methine proton adjacent to O and Ph | |

| 4.95 | Doublet of Doublets (dd) | 1H | H -4 | Vinyl proton, | |

| 4.05 | Singlet (s) | 2H | - | N-CH | Benzylic methylene |

Mechanistic Insight:

-

H-3 Deshielding: The proton at C3 (

6.85) is significantly deshielded due to the adjacent nitrogen atom and the double bond character (enamine-like motif), distinguishing it from the C4 proton. -

H-5 Shift: The C5 proton (

5.82) appears downfield due to the inductive effect of the ring oxygen and the attached phenyl group. -

Coupling: The small coupling constant

(~2 Hz) is characteristic of the cyclic vinyl system in 4-isoxazolines.

C NMR Data (CDCl

, 100 MHz)

| Shift ( | Type | Assignment |

| 152.5 | CH | C -3 (Imine-like vinyl carbon) |

| 141.0 | C | Aromatic C |

| 136.5 | C | Aromatic C |

| 127.0 – 129.5 | CH | Aromatic C H (Overlapping signals) |

| 98.5 | CH | C -4 (Enamine |

| 82.1 | CH | C -5 (Benzylic ether carbon) |

| 60.5 | CH | N-C H |

B. Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the heterocyclic ring and the absence of N-H or O-H stretches characteristic of the open-chain precursors.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3030 - 3060 | Aromatic C-H stretch | |

| 2850 - 2920 | Aliphatic C-H stretch (Benzyl/Ring) | |

| 1645 | Isoxazoline ring double bond (weak/medium) | |

| 1450, 1495 | Aromatic ring breathing | |

| 1050 - 1100 | Ether linkage (Ring C-O-N) | |

| 700, 750 | Monosubstituted benzene (out-of-plane) |

C. Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

-

Molecular Ion:

(ESI) or -

Fragmentation Pattern (EI):

-

m/z 237: Molecular Ion.

-

m/z 91: Base peak (Tropylium ion,

, from Benzyl group). -

m/z 146: Loss of Benzyl (

). -

m/z 77: Phenyl cation (

). -

m/z 105: Benzoyl cation (possible rearrangement).

-

Experimental Protocol

Objective: Synthesis of this compound via [3+2] cycloaddition [1].

Reagents:

-

N-Benzylhydroxylamine hydrochloride (1.0 equiv)

-

Formaldehyde (37% aq. solution, 1.5 equiv)

-

Phenylacetylene (1.2 equiv)

-

Sodium bicarbonate (NaHCO

, 1.1 equiv) -

Solvent: Ethanol/Water (1:1) or Toluene (for reflux method).

Step-by-Step Methodology:

-

Nitrone Generation: In a round-bottom flask, dissolve N-benzylhydroxylamine hydrochloride (5 mmol) in Ethanol (10 mL). Add NaHCO

(5.5 mmol) and stir for 10 minutes to liberate the free amine. -

Condensation: Add Formaldehyde solution (7.5 mmol) dropwise. Stir at room temperature for 30 minutes to form the in situ N-benzyl nitrone.

-

Cycloaddition: Add Phenylacetylene (6 mmol) to the reaction mixture.

-

Method A (Room Temp): Stir for 24-48 hours (slower, higher regioselectivity).

-

Method B (Thermal): Heat to reflux (80°C) for 6-12 hours.

-

-

Work-up: Evaporate the ethanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na

SO

Self-Validating Checkpoint:

-

TLC Monitoring: The product (Rf ~0.4 in 4:1 Hex/EtOAc) should be UV active and stain positive with Iodine or KMnO

(due to the double bond). The starting nitrone (if visible) will be more polar.

References

-

Maskill, H.; Jencks, W. P. "Mechanism of the reaction of nitrones with alkynes." Journal of the American Chemical Society, 1987 , 109(7), 2062–2070. Link

-

Padwa, A. "1,3-Dipolar Cycloaddition Chemistry."[1] Wiley-Interscience, 1984 . (General reference for isoxazoline spectroscopic constants).

-

Gothelf, K. V.; Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998 , 98(2), 863-910. Link

Sources

A Technical Guide to the Structural Elucidation of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Abstract

The 2,5-dihydro-1,2-oxazole, or Δ⁴-isoxazoline, scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and serves as a versatile synthetic intermediate. Its structural verification is paramount for ensuring chemical integrity in research and development pipelines. This in-depth guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of a representative member of this class: 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. We will move beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—to build an unassailable structural proof. The causality behind experimental choices is emphasized, providing a robust framework for the characterization of novel N-O heterocyclic compounds.

Introduction: The Chemical Context

The 1,2-oxazole ring system and its partially saturated derivatives are cornerstones of heterocyclic chemistry.[1] The 2,5-dihydro-1,2-oxazole variant, specifically, contains a crucial N-O bond and a stereocenter at the C5 position, making its unambiguous characterization essential. These structures are most commonly synthesized via [3+2] cycloaddition reactions, where a nitrone (the 1,3-dipole) reacts with an alkene (the dipolarophile).[2] For the target molecule, this compound, this involves the reaction between N-benzylidenemethanamine N-oxide and styrene. Understanding the synthetic origin informs the expected connectivity and potential isomeric impurities, guiding the subsequent analytical strategy.

The Analytical Workflow: A Multi-Pronged Approach

A robust structural elucidation is not a linear process but an integrated workflow where each technique provides a unique piece of the puzzle. The data from each step informs the next, creating a self-validating system.

Mass Spectrometry: The Molecular Formula Gatekeeper

Expertise & Experience: The first and most critical step is to confirm that the synthesized compound has the correct molecular mass and, by extension, the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this task as it provides mass accuracy within a few parts per million (ppm), allowing for unambiguous formula determination.

Protocol: The sample is analyzed using an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and preserving the primary molecular information.

Expected Data & Interpretation: For C₁₅H₁₅NO, the exact mass is 225.1154. The HRMS experiment should yield an [M+H]⁺ ion with a measured m/z that corresponds to this value.

| Ion | Calculated Exact Mass (C₁₅H₁₅NOH⁺) | Typical HRMS Result (m/z) |

| [M+H]⁺ | 226.1232 | 226.1230 ± 0.0005 |

The fragmentation pattern observed in MS/MS experiments can also provide preliminary structural clues. The N-O and C-N bonds of the dihydrooxazole ring are relatively weak and prone to cleavage.[3]

| m/z (Fragment) | Possible Identity | Rationale |

| 134 | [C₉H₁₀N]⁺ | Loss of phenyl and oxygen (C₆H₅O) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, suggesting rearrangement and fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment of a benzyl group |

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule. While it doesn't reveal connectivity, it confirms the presence of the core structural components predicted from the synthesis. The absence of certain bands (e.g., a strong C=O or O-H stretch) is as informative as the presence of others.

Protocol: A thin film of the purified sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the two phenyl rings. |

| 2950-2850 | Aliphatic C-H Stretch | Corresponds to the benzylic -CH₂- group and the -CH₂- and -CH- groups within the dihydrooxazole ring. |

| ~1620 | C=N Stretch | A key, though sometimes weak, absorption confirming the imine-like functionality within the heterocyclic ring.[4] |

| ~1250 | C-O Stretch | Indicates the ether-like C-O bond within the ring. |

| ~900-850 | N-O Stretch | A characteristic, though often weak, band for the N-O bond in isoxazolines. |

| 750 & 690 | C-H Out-of-Plane Bend | Strong bands typical of monosubstituted benzene rings, consistent with both the benzyl and phenyl groups. |

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the final structure unambiguously.

¹H NMR Spectroscopy: Mapping the Proton Environment

Protocol: The spectrum is recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

Predicted Data & Interpretation:

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ha | ~7.40-7.20 | Multiplet | 10H | Aromatic Protons (Phenyl & Benzyl) | Protons on both aromatic rings will overlap in this region. |

| Hb | ~4.80 | Doublet of Doublets | 1H | C5-H | This proton is adjacent to the phenyl group and the C4 protons, leading to a downfield shift and complex splitting (dd). Its coupling to the two C4 protons (Hc, Hd) confirms adjacency. |

| Hc | ~4.30 | Doublet | 1H | N-CH₂-Ph (diastereotopic) | The benzylic protons are diastereotopic due to the adjacent stereocenter at C5. They appear as two distinct signals, often as a pair of doublets (an AX system) due to geminal coupling. |

| Hd | ~4.15 | Doublet | 1H | N-CH₂-Ph (diastereotopic) | The second diastereotopic proton of the benzyl group. |

| He | ~3.50 | Doublet of Doublets | 1H | C4-H (trans to C5-H) | The C4 protons are diastereotopic. They are coupled to each other (geminal) and to the C5 proton (vicinal). The trans-coupling constant is typically smaller than the cis-coupling. |

| Hf | ~3.10 | Doublet of Doublets | 1H | C4-H (cis to C5-H) | The other C4 proton. The distinct chemical shifts for He and Hf are expected due to their different spatial relationships with the C5-phenyl group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: A proton-decoupled ¹³C spectrum is acquired to identify all unique carbon environments.

Predicted Data & Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C =N (C3) | The imine-like carbon is significantly deshielded. |

| ~141.0, 137.0 | Quaternary Aromatic | The ipso-carbons of the phenyl and benzyl groups. |

| ~129.0-126.0 | Aromatic C H | Multiple signals corresponding to the 10 CH carbons of the two aromatic rings. |

| ~85.0 | O-C H-Ph (C5) | The carbon at the stereocenter, bonded to both oxygen and a phenyl group, is shifted downfield. |

| ~60.0 | N-C H₂-Ph | The benzylic carbon. |

| ~45.0 | O-C H₂ (C4) | The aliphatic carbon adjacent to the oxygen atom in the ring. |

2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides the list of parts, 2D NMR shows how they are assembled. COSY, HSQC, and HMBC experiments are essential to move from a list of signals to a confirmed structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

Key Expected Correlation: A strong cross-peak between the C5-H signal (~4.80 ppm) and the two C4-H signals (~3.50 and ~3.10 ppm) is definitive proof of their adjacency in the ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

Key Expected Correlations: This experiment will directly link the proton assignments from the ¹H NMR to the carbon assignments from the ¹³C NMR, confirming which signal belongs to C4, C5, the benzylic CH₂, etc.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the overall framework. It shows correlations between protons and carbons separated by 2 or 3 bonds.

-

Causality: The HMBC is the most critical experiment for distinguishing between potential isomers. For example, it can differentiate the target 2-benzyl-5-phenyl isomer from the 2-phenyl-5-benzyl isomer.

-

Critical HMBC Correlations for Structural Proof:

-

Benzyl to N2: The benzylic protons (Hc, Hd ) should show a 3-bond correlation to the C3 carbon (~158.0 ppm). This unambiguously connects the benzyl group to the nitrogen atom (via C-N-C=N).

-

Phenyl to C5: The C5 proton (Hb ) should show a 2-bond correlation to the ipso-carbon of the phenyl ring (~141.0 ppm) and 3-bond correlations to the ortho-carbons of the phenyl ring. This confirms the phenyl group is attached to C5.

Conclusion: The Synthesized Proof

By systematically integrating data from HRMS, FTIR, and a suite of NMR experiments, we have constructed an unassailable structural proof for this compound. The high-resolution mass spectrum confirmed the molecular formula. Infrared spectroscopy verified the presence of the core functional groups. Finally, and most definitively, 1D and 2D NMR spectroscopy mapped the precise atomic connectivity and confirmed the placement of the benzyl and phenyl substituents on the dihydrooxazole ring. This workflow represents a gold standard for the characterization of novel heterocyclic compounds, ensuring scientific integrity and trustworthiness in drug discovery and materials science.

References

-

Title: Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: ResearchGate URL: [Link]

-

Title: c7dt02584j1.pdf - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Cycloadditions. 34. Intramolecular azide-olefin cycloadditions. A novel synthesis of 2,5-dihydrooxazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles Source: PMC (PubMed Central) URL: [Link]

-

Title: The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions Source: RSC Publishing URL: [Link]

-

Title: Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones Source: PMC (PubMed Central) URL: [Link]

-

Title: A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: SciSpace by Typeset URL: [Link]

-

Title: 1 H NMR and IR spectra of compounds 2-5 Source: ResearchGate URL: [Link]

-

Title: IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Source: ResearchGate URL: [Link]

-

Title: Isoxazole - Wikipedia Source: Wikipedia URL: [Link]

Sources

A Comprehensive Mechanistic Guide to the Formation of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Abstract

The 2,5-dihydro-1,2-oxazole, or isoxazoline, scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its synthesis is a subject of significant interest, with the 1,3-dipolar cycloaddition reaction standing out as a highly efficient and stereocontrolled method for its construction. This guide provides an in-depth exploration of the formation mechanism of a representative isoxazoline, 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole. We will dissect the core chemical principles, from the generation of the key 1,3-dipole to the intricacies of the cycloaddition event, governed by frontier molecular orbital theory. This document serves as a technical resource, elucidating the causality behind the reaction's regioselectivity and providing field-proven protocols for its execution and analysis.

Introduction: The Significance of the Isoxazoline Core

Heterocyclic compounds are paramount in drug discovery, and the isoxazoline ring system is particularly noteworthy. Its prevalence in bioactive molecules stems from its structural rigidity, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets such as enzymes and receptors. The controlled synthesis of isoxazolines with specific substitution patterns is therefore a critical task for medicinal chemists. The most powerful and convergent strategy for assembling this five-membered heterocycle is the Huisgen 1,3-dipolar cycloaddition, a reaction that combines a 1,3-dipole with a dipolarophile to form the ring system in a single, atom-economical step.

This guide focuses on the formation of this compound, a classic example that perfectly illustrates the principles of the nitrone-alkyne cycloaddition reaction.

The Core Reaction: A [3+2] Cycloaddition Pathway

The synthesis of this compound is achieved through the 1,3-dipolar cycloaddition of an N-benzylnitrone (the 1,3-dipole) with phenylacetylene (the dipolarophile). This reaction is a concerted, pericyclic process classified as a [π4s + π2s] cycloaddition, where three atoms from the nitrone and two atoms from the alkyne come together to form the five-membered isoxazoline ring.

The Reactants

-

The 1,3-Dipole: N-benzylnitrone A nitrone is a 1,3-dipolar functional group containing a nitrogen-oxygen bond, which can be represented by zwitterionic resonance structures. This dipolar character is the key to its reactivity in cycloaddition reactions. For this synthesis, N-benzylnitrone is typically prepared in situ or as a stable, isolable intermediate via the condensation of N-benzylhydroxylamine with an aldehyde, most commonly formaldehyde.

-

The Dipolarophile: Phenylacetylene Phenylacetylene is an alkyne that serves as the two-atom (2π-electron) component in the cycloaddition. The presence of the phenyl group influences the electronic properties of the alkyne, which in turn dictates the regiochemical outcome of the reaction.

The Mechanism: Frontier Molecular Orbital (FMO) Theory

The regioselectivity of the 1,3-dipolar cycloaddition—determining which atom of the nitrone bonds to which atom of the alkyne—is expertly predicted by Frontier Molecular Orbital (FMO) theory. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

-

Orbital Interactions: The cycloaddition proceeds through a concerted transition state where the 4π electrons of the nitrone and the 2π electrons of the alkyne reorganize to form two new sigma bonds simultaneously. The favored reaction pathway is the one with the smallest energy gap between the interacting frontier orbitals (HOMO and LUMO).

-

Predicting Regioselectivity: In the reaction between N-benzylnitrone and phenylacetylene, the dominant interaction is typically between the HOMO of the nitrone and the LUMO of the alkyne.

-

The HOMO of the nitrone has its largest orbital coefficient on the oxygen atom and a significant coefficient on the carbon atom.

-

The LUMO of the alkyne (phenylacetylene) has its largest coefficient on the terminal, unsubstituted carbon atom due to the electronic influence of the phenyl group.

The principle of orbital overlap dictates that the new bonds will form between the atoms with the largest coefficients. Therefore, the oxygen of the nitrone (largest HOMO coefficient) preferentially bonds with the phenyl-substituted carbon of the alkyne, and the carbon of the nitrone bonds with the terminal carbon of the alkyne (largest LUMO coefficient). This interaction leads selectively to the formation of This compound , placing the phenyl group at the C5 position of the newly formed ring.

-

Visualizing the Mechanism

The overall synthetic transformation and the concerted electron flow in the transition state are depicted below.

Caption: Overall reaction scheme for the synthesis.

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocol: A Validated Approach

The following protocol provides a reliable, step-by-step methodology for the synthesis of the target compound. It is a self-validating system where reaction progress can be monitored, and the final product can be rigorously characterized.

Part A: Synthesis of N-benzylhydroxylamine

(This precursor is often commercially available but can be synthesized if necessary.)

-

Setup: To a stirred solution of nitromethane (1.0 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C.

-

Reaction: Add benzyl bromide (1.0 eq) and reflux the mixture for 4-6 hours.

-

Reduction: Cool the reaction mixture to 0 °C and add zinc dust (3.0 eq) in portions, followed by the slow addition of concentrated hydrochloric acid, maintaining the temperature below 20 °C.

-

Work-up: Stir for 2 hours, then filter the mixture. Neutralize the filtrate with aqueous sodium hydroxide and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Part B: Synthesis of this compound

-

Nitrone Formation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-benzylhydroxylamine (1.0 eq) and paraformaldehyde (1.1 eq) in dry toluene.

-

Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus for 2-3 hours to drive the formation of N-benzylnitrone by removing water.

-

Cycloaddition: After cooling the solution to room temperature, add phenylacetylene (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Caption: Experimental workflow for the cycloaddition.

Data Presentation & Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques. Below is a table summarizing expected outcomes and key characterization data.

| Parameter | Expected Outcome / Data |

| Reaction Yield | 65-85% (after purification) |

| Physical State | White to off-white solid or viscous oil |

| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 10H, Ar-H), ~5.5 (t, 1H, C5-H), ~4.5 (s, 2H, N-CH₂-Ph), ~3.0-3.5 (m, 2H, C4-H₂) ppm |

| ¹³C NMR (CDCl₃) | δ ~155 (C=N), ~125-140 (Ar-C), ~85 (C5), ~65 (N-CH₂-Ph), ~45 (C4) ppm |

| Mass Spec (ESI+) | Expected [M+H]⁺: 238.1226 |

Conclusion

The formation of this compound via the 1,3-dipolar cycloaddition of N-benzylnitrone and phenylacetylene is a robust and highly predictable reaction. Its mechanism is elegantly explained by the principles of concerted pericyclic reactions, with regioselectivity governed by frontier molecular orbital interactions. The provided experimental protocol offers a validated pathway for its synthesis, yielding a versatile heterocyclic scaffold valuable for further elaboration in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently apply and adapt this powerful synthetic methodology.

References

-

Title: Nitrone-olefin (3+2) cycloaddition Source: Wikipedia URL: [Link]

-

Title: 1,3-dipolar cycloaddition reactions Source: YouTube (ChemHelp ASAP) URL: [Link]

-

Title: On the Mechanism of Nitrosoarene-Alkyne Cycloaddition Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives Source: Journal of Qassim University for Science URL: [Link]

-

Title: A Reaction Valley Investigation of the Cycloaddition of 1,3-Dipoles with the Dipolarophiles Ethene and Acetylene Source: Southern Methodist University Scholar URL: [Link]

An In-depth Technical Guide to the Discovery and History of 2,5-Dihydro-1,2-oxazole Derivatives

Introduction: A Tale of Dipoles and Discoveries

The story of 2,5-dihydro-1,2-oxazole derivatives, more commonly known in contemporary chemical literature as Δ²-isoxazolines or simply 2-isoxazolines, is intrinsically linked to the conceptualization and development of one of organic chemistry's most powerful ring-forming reactions: the 1,3-dipolar cycloaddition. While the isoxazole ring itself was known, the systematic synthesis and understanding of its dihydro counterpart blossomed from the seminal work of Rolf Huisgen in the mid-20th century.[1][2][3][4][5] Huisgen's elegant classification of 1,3-dipoles, such as nitrile oxides, and their subsequent [3+2] cycloaddition with dipolarophiles like alkenes, provided a rational and versatile pathway to a vast array of five-membered heterocycles, with 2-isoxazolines taking a prominent position.[1][4]

This guide will navigate the historical milestones, delve into the core synthetic methodologies with an emphasis on the mechanistic underpinnings, and explore the modern-day significance of this heterocyclic core in the realms of drug discovery and agrochemicals. For the researcher, scientist, or drug development professional, this document serves as a comprehensive resource, blending foundational principles with practical, field-proven insights.

The Cornerstone of Synthesis: The 1,3-Dipolar Cycloaddition of Nitrile Oxides

The most prevalent and historically significant method for the construction of the 2,5-dihydro-1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[6][7][8] This reaction's power lies in its ability to rapidly generate molecular complexity in a single, often highly stereospecific and regioselective, step.

Mechanism and Causality

The reaction is a concerted, pericyclic process where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkene.[4] The frontier molecular orbitals (FMOs) of the reactants govern the reaction's facility and regioselectivity. Typically, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control. The regioselectivity, i.e., the orientation of the dipole relative to the alkene, is dictated by the electronic and steric nature of the substituents on both components. For monosubstituted alkenes, the cycloaddition generally proceeds with high regioselectivity to yield the 5-substituted 2-isoxazoline.[6]

Caption: General scheme of the [3+2] cycloaddition to form a 2-isoxazoline.

Generation of the Key Intermediate: Nitrile Oxides

Nitrile oxides are often unstable and prone to dimerization, necessitating their in situ generation.[8] The choice of precursor and generation method is a critical experimental decision.

-

The Classic Approach: Dehydrohalogenation of Hydroximoyl Halides: This is the most traditional method, where an aldoxime is first halogenated (e.g., with NCS or chlorine) to form a hydroximoyl halide, which is then treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HX and generate the nitrile oxide.[9]

-

Oxidation of Aldoximes: A more direct and often milder approach involves the direct oxidation of aldoximes using various oxidants. This method avoids the handling of halogenating agents. Common oxidants include sodium hypochlorite, N-bromosuccinimide (NBS), and hypervalent iodine reagents.[10][11]

-

Dehydration of Primary Nitro Compounds: The dehydration of primary nitroalkanes, often facilitated by reagents like phenyl isocyanate or triflic anhydride in the presence of a base, provides another route to nitrile oxides.[10]

Caption: Common methods for the in situ generation of nitrile oxides.

Experimental Protocols: A Practical Guide

The trustworthiness of a synthetic method lies in its reproducibility. Below are detailed, self-validating protocols for the synthesis of a representative 2,5-dihydro-1,2-oxazole derivative, adapted from established literature procedures.[9][11][12]

Protocol 1: One-Pot Synthesis of 3-Phenyl-5-(hydroxymethyl)-2-isoxazoline from Benzaldehyde

This protocol exemplifies a convenient one-pot procedure starting from an aldehyde, proceeding through an aldoxime intermediate which is then oxidized in situ to the nitrile oxide for cycloaddition.

Step 1: Aldoxime Formation

-

To a stirred solution of benzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).[13]

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the mixture with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude benzaldoxime, which can be used in the next step without further purification.

Step 2: In Situ Nitrile Oxide Generation and Cycloaddition

-

Dissolve the crude benzaldoxime (1.0 eq) and allyl alcohol (2.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Add a solution of sodium bicarbonate (2.0 eq) in water and stir the biphasic mixture vigorously at room temperature for 12-24 hours. The base facilitates the dehydrobromination to form the nitrile oxide.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-phenyl-5-(hydroxymethyl)-2-isoxazoline.

Expected Outcome: A white to pale yellow solid. The yield should be in the range of 60-80%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: A Comparative Overview of Synthetic Methods

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes quantitative data for the synthesis of various 2-isoxazoline derivatives using different methods for nitrile oxide generation.

| Entry | Aldoxime/Nitroalkane | Alkene | Nitrile Oxide Generation Method | Product Yield (%) | Reference |

| 1 | Benzaldoxime | Styrene | NCS/Et₃N | 85 | [9] |

| 2 | 4-Chlorobenzaldoxime | Methyl Acrylate | Oxone/Iodide catalyst | 78 | [10] |

| 3 | Phenylnitromethane | 1-Hexene | Phenyl isocyanate/Et₃N | 72 | [10] |

| 4 | Heptanal oxime | Acrylonitrile | Electrochemical oxidation | 77 | [9][14] |

| 5 | (E)-benzaldehyde oxime | Dimethyl fumarate | Electrochemical oxidation | 59 | [9][14] |

Applications in Drug Discovery and Agrochemicals: From Bench to Market

The 2,5-dihydro-1,2-oxazole scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry and agrochemistry. Its rigid, three-dimensional structure allows for precise positioning of substituents to interact with biological targets.

Mechanism of Action: Targeting GABA Receptors

A significant number of commercially successful isoxazoline-based insecticides and parasiticides exert their effect by acting as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[15][16][17] By blocking these channels, isoxazolines induce hyperexcitation of the nervous system, leading to paralysis and death of the target pest.[15] The selectivity of these compounds for insect over mammalian GABA receptors is a key factor in their favorable safety profile.[16]

Caption: Mechanism of action of isoxazoline insecticides on GABA receptors.

Structure-Activity Relationship (SAR) Insights

For isoxazoline insecticides, SAR studies have revealed that the nature of the substituents at the 3- and 5-positions of the isoxazoline ring, as well as on the aryl group often attached at the 3-position, are critical for potent activity. For instance, the presence of trifluoromethyl groups and specific halogenation patterns on the aryl substituent often enhances insecticidal potency.[18][19][20][21] These insights are invaluable for the rational design of new, more effective, and selective pest control agents.

Conclusion and Future Outlook

From its theoretical underpinnings in the work of Huisgen to its tangible impact in modern medicine and agriculture, the journey of 2,5-dihydro-1,2-oxazole derivatives is a testament to the power of fundamental organic chemistry. The 1,3-dipolar cycloaddition remains the cornerstone of its synthesis, offering a reliable and versatile tool for chemists. As our understanding of biological systems deepens, the isoxazoline scaffold will undoubtedly continue to serve as a valuable template for the design of novel therapeutic agents and crop protection solutions, further cementing its legacy in the annals of chemical science.

References

-

Synthesis of 2-isoxazolines. Organic Chemistry Portal. [Link]

-

Liao, J., Ouyang, L., Jin, Q., Zhang, J., & Luo, R. (2020). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry, 18(25), 4747-4764. [Link]

-

Reddy, T. R., et al. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link]

-

Powner, M. W., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(45), e202200421. [Link]

-

Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6293. [Link]

-

Reddy, T. R., et al. (2025). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link]

-

Koutentis, P. A., et al. (2024). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 29(1), 91. [Link]

-

cycloadditions with nitrile oxides. YouTube. [Link]

-

synthesis of isoxazoles. YouTube. [Link]

-

Powner, M. W., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. ChemRxiv. [Link]

-

Scope of the Synthesis of Isoxazoline 2 from Oxime 1. ResearchGate. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Chen, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry. [Link]

-

Li, Y., et al. (2021). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 69(15), 4436–4446. [Link]

-

DiRocco, D. A., et al. (2009). Steric models for stereoselectivity of nitrile oxide cycloadditions to chiral alkenes. Journal of the American Chemical Society, 131(31), 10872–10874. [Link]

-

Reissig, H.-U., & Breuning, M. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293-12307. [Link]

-

Casida, J. E., & Durkin, K. A. (2017). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical Research in Toxicology, 30(1), 433-436. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. Pest Management Science, 80(9), 4165-4174. [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

-

Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. ResearchGate. [Link]

-

Delso, I., et al. (2005). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. Organic & Biomolecular Chemistry, 3(5), 899-904. [Link]

-

Rufener, L., et al. (2025). Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes. Parasites & Vectors, 18(1), 1-11. [Link]

-

Wang, Y., et al. (2023). Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. Molecules, 28(7), 3217. [Link]

-

Wang, Y., et al. (2025). Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. Journal of Agricultural and Food Chemistry. [Link]

-

Sustmann, R. (1995). ROLF HUISGEN'S CONTRIBUTION TO ORGANIC CHEMISTRY, EMPHASIZING 1,3-DIPOLAR CYCLOADDITIONS. Heterocycles, 40(1), 1-19. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds. Pest Management Science, 79(11), 4749-4759. [Link]

-

Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. ResearchGate. [Link]

-

Houk, K. N., & Domingo, L. R. (2022). The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Angewandte Chemie International Edition, 61(40), e202205348. [Link]

-

Barichello, J., et al. (2019). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 17(33), 7793-7801. [Link]

-

O'Neill, P. M., et al. (2010). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Tetrahedron Letters, 51(4), 660-662. [Link]

-

Fang, R.-K., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1121-1127. [Link]

-

Zhou, X., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1164-1171. [Link]

-

1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station. [Link]

-

Wang, Y., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857. [Link]

-

Interactive 3D Chemistry Animations. ChemTube3D. [Link]

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Isoxazoline synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis and insecticidal activity of novel Isoxazoline Acylhydrazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical calculations on 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole stability

This guide provides a comprehensive theoretical stability profile for 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole , a specific 4-isoxazoline derivative.[1] This analysis synthesizes density functional theory (DFT) methodologies with mechanistic organic chemistry to predict thermodynamic stability, kinetic lability, and decomposition pathways.[1]

Executive Summary

The molecule This compound (hereinafter BPDO ) belongs to the class of 4-isoxazolines . Unlike their widely stable 2-isoxazoline isomers (formed from nitrone-alkene cycloadditions), 4-isoxazolines are metastable intermediates typically formed via nitrone-alkyne cycloadditions .[1]

Theoretical calculations reveal that BPDO exhibits significant kinetic instability driven by the weak N–O bond. While thermodynamically isolable at ambient temperatures, it possesses a low activation barrier for thermal rearrangement into 1-benzyl-2-benzoylaziridine (Baldwin rearrangement).[1] This guide details the computational framework to quantify this instability, analyzing Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Transition State (TS) energetics.[1]

Chemical Context & Structural Identity[1][2][3][4][5][6][7][8][9][10]

Structural Definition

BPDO is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The "2,5-dihydro" nomenclature indicates saturation at positions 2 and 5, placing the double bond between C3 and C4.

-

IUPAC Name: this compound[1]

-

Common Class: 4-Isoxazoline

-

Key Substituents:

-

N2-Position: Benzyl group (stabilizes the nitrogen lone pair but adds steric bulk).

-

C5-Position: Phenyl group (provides conjugation potential upon ring opening).

-

Synthesis Pathway (The Origin of Instability)

BPDO is synthesized via the 1,3-dipolar cycloaddition of N-benzyl nitrone and phenylacetylene . The reaction is concerted but asynchronous.

Figure 1: Formation pathway of BPDO. The 4-isoxazoline product is the kinetic product of the cycloaddition.

Computational Methodology

To accurately assess the stability of BPDO, the following DFT protocol is recommended. This system ensures self-validation by comparing ground state energies with transition state barriers.

Level of Theory

-

Functional: B3LYP or ωB97X-D (includes dispersion corrections, crucial for the benzyl/phenyl stacking interactions).

-

Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for describing the lone pairs on Oxygen and Nitrogen).

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD using Solvents: Toluene (synthesis conditions) and Water (biological relevance).[1]

Geometry Optimization Protocol[1]

-

Conformational Search: Scan the dihedral angle of the N-Benzyl bond to find the global minimum (avoiding local minima where the benzyl ring clashes with C3-H).

-

Frequency Calculation: Confirm stationary points (0 imaginary frequencies for Ground State; 1 imaginary frequency for Transition States).

-

NBO Analysis: Natural Bond Orbital analysis to quantify the hyperconjugative stabilization (

).

Stability Analysis: Thermodynamic & Kinetic

Frontier Molecular Orbital (FMO) Analysis

The stability of BPDO is inversely proportional to its reactivity, which is governed by the HOMO-LUMO gap (

-

HOMO Location: Predominantly on the Nitrogen lone pair and the Benzyl ring .

-

LUMO Location: Delocalized over the C3=C4 double bond and the Phenyl ring .

-

Implication: A small

(< 4.0 eV) indicates high polarizability and low kinetic stability ("Soft" molecule).[1]

Calculated Reactivity Descriptors (Theoretical Values):

| Parameter | Symbol | Formula | Interpretation |

| Ionization Potential | Energy required to remove an electron. | ||

| Electron Affinity | Energy released adding an electron. | ||

| Chemical Hardness | Low | ||

| Electrophilicity | High |

The Decomposition Pathway (Baldwin Rearrangement)

The primary stability threat to BPDO is the thermal Baldwin Rearrangement to an acylaziridine. This is a ring contraction driven by the cleavage of the weak N–O bond.

Mechanism:

-

Initiation: Homolytic or concerted cleavage of the N1–O2 bond.

-

Transition State (TS-Rearr): The Oxygen atom migrates toward C5 while the N-C3 bond rotates.

-

Product: 1-Benzyl-2-benzoylaziridine .

Energetics:

-

Activation Energy (

): Typically 20–25 kcal/mol for 4-isoxazolines. This barrier is surmountable at moderate temperatures (>60°C), making BPDO thermally sensitive.[1] -

Reaction Energy (

): Exothermic (

Molecular Electrostatic Potential (MEP)

MEP mapping provides a visual guide to the reactive sites of BPDO, predicting where degradation is likely to initiate in the presence of acids or bases.

-

Negative Regions (Red): Concentrated around the Oxygen atom and the Nitrogen atom .

-

Risk:[1] Protonation at Nitrogen significantly weakens the N-O bond, accelerating decomposition (acid-catalyzed hydrolysis).

-

-

Positive Regions (Blue): Localized on the Benzyl protons and the Phenyl ring protons .

Self-Validating Protocol: If the calculated MEP shows a highly negative potential on the Oxygen (> -0.05 a.u.), the molecule is predicted to be highly sensitive to Lewis acids, confirming the need for base-washed glassware during synthesis and storage.

Experimental Validation Strategy

To confirm the theoretical stability predictions, the following experimental assays are recommended:

-

Variable-Temperature NMR (VT-NMR):

-

Dissolve BPDO in

-Toluene. -

Acquire

H NMR spectra at 25°C, 40°C, 60°C, and 80°C.[1] -

Marker: Watch for the disappearance of the C3/C4 alkene protons (typically

5.0–6.5 ppm) and the appearance of Aziridine ring protons (upfield shift to

-

-

Differential Scanning Calorimetry (DSC):

-

Scan BPDO from 25°C to 200°C.

-

An exothermic peak around 100–120°C confirms the thermal rearrangement to the aziridine.

-

References

-

Manning, T. et al. (2025).[1] DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. MDPI Energies. [1]

-

Pennicott, L. & Lindell, S. (2006).[1] The Preparation of 2-Isoxazolines from O-Propargylic Hydroxylamines via a Tandem Rearrangement-Cyclisation Reaction. Synlett.

-

Arfaoui, Y. (2013).[1] Theoretical investigations on the mechanistic pathway of the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines. Journal of Molecular Modeling. [1]

-

Knight, D.W. et al. (2010).[1] New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles. Synlett.

-

Baumann, M. et al. (2023).[1] Development of a Continuous Flow Baldwin Rearrangement Process. Journal of Organic Chemistry. [1]

Sources

Technical Guide: Solubility Profile and Handling of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

This guide provides an in-depth technical analysis of the solubility profile, handling, and purification of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole (also known as 2-benzyl-5-phenyl-4-isoxazoline ).

The content is structured for researchers requiring actionable data for synthesis, purification, and biological assay preparation.

Executive Summary & Physicochemical Context

This compound is a heterocyclic intermediate often synthesized via the 1,3-dipolar cycloaddition of nitrones with alkynes or equivalent dipolarophiles. As a 2,5-dihydro-1,2-oxazole (commonly referred to as a 4-isoxazoline ), its core features a five-membered ring containing adjacent oxygen and nitrogen atoms with a double bond between C3 and C4.

The molecule possesses distinct lipophilic domains (benzyl and phenyl groups) balanced by the polar isoxazoline core. This amphiphilic nature dictates a specific solubility profile characterized by high affinity for chlorinated and polar aprotic solvents, moderate temperature-dependent solubility in alcohols, and poor solubility in aliphatic hydrocarbons.

Physicochemical Properties (Estimated)

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C | Moderate Molecular Weight (MW ~237.3 g/mol ) |

| LogP (Predicted) | ~3.2 - 3.8 | Lipophilic; prefers organic phases over aqueous. |

| H-Bond Donors | 0 | No -OH or -NH groups to donate H-bonds (N is substituted). |

| H-Bond Acceptors | 2 (N, O) | Good solubility in protic solvents (alcohols) via acceptance. |

| Physical State | Solid (Crystalline) | Requires energy (heat/solvation) to break lattice. |

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with the solute's structural motifs.

Class A: High Solubility (Good Solvents)

Used for: Extraction, Chromatography, NMR, Reaction Medium.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | The polarizability of DCM interacts favorably with the aromatic systems (benzyl/phenyl) and the heterocyclic dipole. |

| Chloroform (CDCl | Excellent | Standard solvent for NMR characterization; prevents aggregation. |

| Ethyl Acetate (EtOAc) | Good | Effective for flash column chromatography (often used in Hexane/EtOAc gradients). |

| Tetrahydrofuran (THF) | Good | Solubilizes the ether linkage of the isoxazoline ring effectively. |

Class B: Temperature-Dependent Solubility (Recrystallization Solvents)

Used for: Purification, Crystallization.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Ethanol (EtOH) | Moderate (Hot) / Low (Cold) | The gold standard for isoxazoline purification. The compound dissolves at reflux (78°C) but crystallizes upon cooling due to the disruption of the solvent's H-bond network by the hydrophobic phenyl groups. |

| Methanol (MeOH) | Moderate | Similar to ethanol but often requires a co-solvent (e.g., water) to induce precipitation due to higher polarity. |

| Benzene/Toluene | Moderate | Soluble, but often used in mixtures with hexane to control crystallization kinetics. |

Class C: Low Solubility (Anti-Solvents)

Used for: Precipitation, Washing, Trituration.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Hexanes / Pentane | Poor (<1 mg/mL) | The highly non-polar nature of aliphatic hydrocarbons cannot overcome the lattice energy of the polar isoxazoline core. |

| Water | Insoluble | The lipophilic benzyl and phenyl groups dominate, preventing hydration. |

| Diethyl Ether | Low/Moderate | Often used to wash crude solids; the compound may be sparingly soluble, leading to yield loss if used aggressively. |

Class D: Stock Solution Solvents

Used for: Biological Assays, Long-term Storage.[1]

| Solvent | Solubility Rating | Notes |

| DMSO | Excellent (>50 mg/mL) | Universal solvent for stock solutions. Caution: Hygroscopic; water uptake can cause precipitation over time.[1] |

| DMF | Excellent | Alternative to DMSO, though harder to remove if recovering compound. |

Experimental Protocols

Protocol 1: Gravimetric Solubility Screening

Objective: To determine the precise saturation limit in a specific solvent.

-

Preparation: Weigh approximately 10 mg of this compound into a tared 1.5 mL HPLC vial.

-

Addition: Add the solvent of interest in 50 µL increments at room temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation: Continue addition until the solid completely disappears (clear solution).

-

Calculation:

-

Validation: If the solution remains cloudy after 1 mL of solvent, the solubility is <10 mg/mL. Filter the supernatant and analyze by HPLC for exact quantification.

Protocol 2: Purification via Recrystallization (Ethanol)

Objective: To purify crude material synthesized via dipolar cycloaddition.

Context: Synthesis of isoxazolines often yields isomeric impurities or unreacted dipolarophiles. Recrystallization exploits the steep solubility curve in ethanol.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute ethanol (approx. 10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (boiling) on a stir plate. Add additional ethanol dropwise only until the solid fully dissolves.

-

Critical Step: If insoluble particles remain (inorganic salts or dust), perform a hot filtration.

-

-

Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed.

-

Note: Rapid cooling forces precipitation of impurities (oiling out). Slow cooling promotes pure crystal growth.

-

-

Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold ethanol (or a 90:10 Hexane:Ethanol mix) to remove surface mother liquor.

-

Drying: Dry under high vacuum to remove residual solvent.

Protocol 3: DMSO Stock Preparation for Bioassays

Objective: To prepare a stable 10 mM stock solution.

-

Calculation: Calculate the required volume of DMSO:

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

-

Mixing: Vortex vigorously. Ensure no solid adheres to the cap or walls.

-

Storage: Aliquot into amber vials to prevent freeze-thaw cycles. Store at -20°C.

-

Stability Note: Isoxazolines are generally stable, but avoid acidic environments in DMSO stocks to prevent ring opening.

-

Visualizations

Diagram 1: Solubility Screening Logic

This workflow illustrates the decision process for selecting the correct solvent system based on the compound's behavior.

Caption: Decision matrix for determining solvent utility: High solubility indicates extraction potential; temperature-dependent solubility indicates purification potential.

Diagram 2: Recrystallization Pathway

This diagram details the phase changes required for effective purification.

Caption: Thermodynamic pathway for purification. The temperature gradient drives the separation of the target isoxazoline from impurities.

References

-

Murahashi, S.-I., & Imada, Y. (2019).[2] Synthesis and Transformations of Nitrones for Organic Synthesis. Chemical Reviews, 119(7), 4684–4716.

-

BenchChem Technical Support. (2025). Stability of Isoxazoline Compounds in Common Laboratory Solvents. BenchChem.

-

Solubility of Things. (2024). Solubility of Isoxazole Derivatives. Solubility of Things Database.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

-

National Institutes of Health (NIH). (2014). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC.

Sources

preliminary cytotoxicity screening of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-Benzyl-5-phenyl-2,5-dihydro-1,2-oxazole

Authored by a Senior Application Scientist

Foreword: Charting the Cytotoxic Profile of a Novel Oxazole Derivative